Benzyl 3-(1-hydroxy-3-methoxy-3-oxopropyl)piperidine-1-carboxylate
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Overview
Description
Benzyl 3-(1-hydroxy-3-methoxy-3-oxopropyl)piperidine-1-carboxylate is a complex organic compound that belongs to the class of carbamate esters This compound is characterized by its unique structure, which includes a piperidine ring substituted with a benzyl group and a hydroxy-methoxy-oxopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-(1-hydroxy-3-methoxy-3-oxopropyl)piperidine-1-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the benzyl group and the hydroxy-methoxy-oxopropyl group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and pH, to optimize the synthesis and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-(1-hydroxy-3-methoxy-3-oxopropyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may yield an alcohol.
Scientific Research Applications
Benzyl 3-(1-hydroxy-3-methoxy-3-oxopropyl)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 3-(1-hydroxy-3-methoxy-3-oxopropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other carbamate esters and piperidine derivatives, such as:
- Benzyl 3-hydroxyazetidine-1-carboxylate
- Benzyl 3-hydroxy-1H-indazole
Uniqueness
Benzyl 3-(1-hydroxy-3-methoxy-3-oxopropyl)piperidine-1-carboxylate is unique due to its specific substitution pattern and the presence of both hydroxy and methoxy groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H23NO5 |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
benzyl 3-(1-hydroxy-3-methoxy-3-oxopropyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H23NO5/c1-22-16(20)10-15(19)14-8-5-9-18(11-14)17(21)23-12-13-6-3-2-4-7-13/h2-4,6-7,14-15,19H,5,8-12H2,1H3 |
InChI Key |
FZQKZJQSICSFOI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(C1CCCN(C1)C(=O)OCC2=CC=CC=C2)O |
Origin of Product |
United States |
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